Mal-PEG3-Propargyl

Description

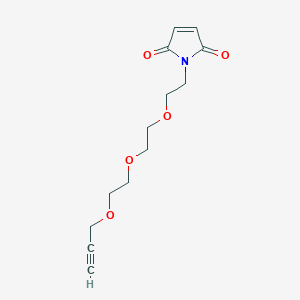

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-2-6-17-8-10-19-11-9-18-7-5-14-12(15)3-4-13(14)16/h1,3-4H,5-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQKXTYDMOEYNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCN1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Mal Peg3 Propargyl and Analogous Linkers

General Strategies for Poly(ethylene glycol) Functionalization

PEG polymers typically possess terminal hydroxyl groups that can be readily modified through various chemical reactions. mdpi.comacs.org These modifications allow for the introduction of a wide range of functional moieties. Common strategies include the activation of hydroxyl groups to create good leaving groups, followed by nucleophilic substitution, or the direct reaction of hydroxyl groups with activating agents. mdpi.comacs.org The choice of strategy depends on the desired functional group and the architecture of the PEG molecule (e.g., linear, branched, or multi-arm). researchgate.netcreativepegworks.com Achieving high purity and a narrow molecular weight distribution (low polydispersity index, PDI) in functionalized PEGs, especially uniform PEGs, remains a significant area of research due to challenges in synthesis and purification. hovione.comacs.orgacs.org

Strategic Introduction of Propargyl Moieties onto PEG Scaffolds

Introducing propargyl groups (containing a terminal alkyne) onto PEG is crucial for enabling click chemistry reactions, particularly CuAAC, which allows for efficient and specific conjugation with azide-containing molecules. nih.govnih.govsigmaaldrich.com

Nucleophilic substitution is a common method for attaching propargyl groups to the end of PEG chains. This typically involves activating the PEG hydroxyl group to create a good leaving group, such as a tosylate or mesylate. mdpi.comsigmaaldrich.com The activated PEG then undergoes a reaction with a propargyl source, such as propargyl bromide, where the propargyl group acts as the nucleophile, displacing the leaving group. nih.govnih.govpreprints.org

One approach involves the deprotonation of the PEG hydroxyl group using a strong base like sodium hydride or potassium hydroxide, followed by the reaction with propargyl bromide. nih.govpreprints.org For example, propargyl-PEG6-OH was synthesized from hexa(ethylene glycol) using sodium hydride and propargyl bromide. nih.gov Another method utilizes mesylate intermediates on alkyne-substituted oligo(ethylene glycol)s (OEGs), which serve as starting materials for the synthesis of various heterobifunctional OEG linkers via nucleophilic substitution reactions. nih.gov Propargyl bromide itself is a common alkylating agent and intermediate in organic synthesis. labsolu.cafishersci.ie

Alkyne functionalities can also be integrated into the PEG structure during the polymerization process. One method involves the anionic copolymerization of ethylene (B1197577) oxide with monomers containing alkyne groups, such as glycidyl (B131873) propargyl ether. preprints.orgrsc.org This approach can introduce alkyne groups along the polymer chain, resulting in "clickable" PEGs with multiple functional handles. rsc.orgnih.gov This method can avoid the need for protecting the alkyne group under mild reaction conditions. preprints.orgrsc.org

Nucleophilic Substitution Approaches Utilizing Propargyl Sources

Methodologies for Incorporating Maleimide (B117702) Groups into PEG Structures

The maleimide group is a highly reactive moiety that selectively reacts with thiol groups under physiological conditions through a Michael addition reaction, forming a stable thioether bond. creativepegworks.combroadpharm.comacs.org This makes maleimide-functionalized PEGs valuable for site-specific bioconjugation, particularly with cysteine residues in proteins. creativepegworks.comacs.orggoogle.com

Incorporating maleimide groups can be achieved by reacting a functionalized PEG precursor with a maleimide-containing molecule or by synthesizing the maleimide group onto a PEG derivative. One strategy involves using PEG derivatives with reactive groups that can undergo a reaction with a maleimide precursor. For instance, amino-terminated PEGs can react with maleic anhydride (B1165640) followed by cyclization to form the maleimide ring. Alternatively, precursors containing protected maleimides (e.g., furan-protected maleimide) can be attached to PEG derivatives, followed by deprotection to reveal the reactive maleimide group. researchgate.net

Direct derivatization involves the reaction of PEG or a PEG derivative with a maleimide-introducing reagent. One method for preparing PEG-maleimide derivatives involves the direct ethoxylation of N-(2-hydroxyethyl)maleimide under specific reaction conditions. google.com Another approach involves the cyclization reaction using reagents like pentafluorophenyl trifluoroacetate (B77799) on appropriate PEG precursors to form the maleimide ring. google.com PEG maleimides are available with varying molecular weights and architectures for different conjugation needs. jenkemusa.comcreativepegworks.com

Precursor-Mediated Maleimide Functionalization

Tailored Synthesis of Mal-PEG3-Propargyl

The synthesis of this compound falls under the category of tailored synthesis, focusing on the precise construction of a molecule with specific functional groups at defined positions on a PEG scaffold. Unlike the polymerization methods used for polydisperse PEGs, the synthesis of monodisperse PEG linkers like this compound typically involves stepwise approaches or the functionalization of pre-synthesized, discrete PEG oligomers. The goal is to introduce the maleimide and propargyl functionalities selectively at the ends of the PEG3 chain.

Tailored synthesis routes for heterobifunctional PEG linkers often begin with a PEG core molecule that may be symmetrically or asymmetrically functionalized. For this compound, a PEG3 unit is the central core. The maleimide group is typically introduced by reacting a primary amine with a maleic anhydride derivative followed by cyclization, or by reacting a maleimide derivative with a nucleophilic PEG species. The propargyl group, containing a terminal alkyne, can be introduced via ether formation, amination, or other coupling reactions with a propargyl-containing synthon. The specific order and chemistry of introducing these groups are critical to ensure the desired connectivity and prevent unwanted side reactions between the functional groups or with the PEG chain itself.

Orthogonal Functional Group Protection and Deprotection Strategies

The synthesis of heterobifunctional linkers like this compound, possessing two distinct reactive groups, often requires the use of orthogonal functional group protection and deprotection strategies. Orthogonal protection involves using protecting groups that can be removed selectively under different chemical conditions without affecting other functional groups or protecting groups present in the molecule. This is crucial when multiple reactive sites need to be differentiated and functionalized sequentially.

In the context of PEG linker synthesis, if the PEG3 core or its precursors contain multiple hydroxyl or amine groups that need to be functionalized differently, protecting groups are employed to temporarily mask reactivity. For instance, if a symmetric PEG3 with hydroxyl groups at both ends is used, one end might be protected while the other is functionalized with a precursor to the maleimide or propargyl group. After the first functionalization step, the protecting group is selectively removed under conditions that leave the newly introduced functionality and any other protecting groups intact. The deprotected site can then be functionalized with the second required group.

Examples of orthogonal protecting groups used in organic synthesis, including those relevant to PEG chemistry, include acid-labile groups (e.g., trityl ethers like DMTr), base-labile groups (e.g., esters, Fmoc carbamates), and groups removed by reduction, oxidation, or specific reagents (e.g., allyl ethers, Dde). Research in stepwise PEG synthesis highlights the use of acid-labile protecting groups like DMTr, and alternative approaches using base-labile protecting groups have also been explored to simplify reaction sequences beilstein-journals.orgbeilstein-journals.org. The concept of full orthogonality between protecting groups, such as between Fmoc and Dde, has been demonstrated to allow for the sequential introduction of different molecules researchgate.net. Applying these principles to the synthesis of this compound ensures that the maleimide and propargyl functionalities are introduced at the correct positions and that unwanted side reactions between the reactive precursors or the terminal groups themselves are minimized during the synthesis steps. The strategic choice of protecting groups and their corresponding deprotection conditions is paramount for achieving high purity and yield of the target heterobifunctional linker.

Considerations for Multi-step Synthetic Route Optimization

The synthesis of this compound is inherently a multi-step process, involving the preparation or acquisition of the PEG3 core, the introduction of the maleimide moiety, and the incorporation of the propargyl group. Optimizing such a multi-step synthetic route is essential for achieving efficient and scalable production of the linker. Several factors must be considered during this optimization process.

Firstly, the choice of reagents and reaction conditions for each step is critical. Conditions must be selected to favor the desired reaction while minimizing side reactions, such as polymerization of the alkyne, hydrolysis of the maleimide, or reactions with the PEG ether linkages. Reaction temperature, solvent, concentration, and reaction time need to be carefully controlled.

Thirdly, purification strategies at each step are vital. PEGylated molecules can be challenging to purify due to their solubility properties. Techniques such as chromatography (e.g., silica (B1680970) gel chromatography, reverse-phase HPLC) and precipitation are commonly used to isolate intermediates and the final product, removing unreacted starting materials, reagents, and undesired by-products. Efficient purification at intermediate stages can prevent the accumulation of impurities that could complicate later steps or contaminate the final product.

Optimizing a multi-step synthesis involves balancing these factors to develop a robust and reproducible process that delivers the target linker in sufficient quantity and quality. Research into improving the efficiency of stepwise PEG synthesis, such as developing one-pot procedures, demonstrates ongoing efforts to streamline these multi-step routes beilstein-journals.orgbeilstein-journals.org.

Mechanistic Insights into Conjugation Chemistries of Mal Peg3 Propargyl

Maleimide-Thiol Conjugation Kinetics and Selectivity

The maleimide (B117702) group is a highly reactive electrophile widely utilized for selective conjugation with nucleophilic thiol groups, primarily found in cysteine residues of proteins. This reaction proceeds via a Michael addition mechanism.

Formation of Stable Thioether Linkages

The reaction between a maleimide and a thiol results in the formation of a stable carbon-sulfur bond, specifically a thioether linkage within a succinimide (B58015) ring structure. This reaction is a Michael addition where the thiolate anion acts as the nucleophile attacking the electron-deficient double bond of the maleimide. epa.govuni.lu The resulting thiosuccinimide adduct is generally considered stable, although it can undergo retro-Michael addition or thiol exchange under certain conditions, particularly at higher pH fishersci.cametabolomicsworkbench.orginvivochem.cn. Ring opening hydrolysis of the thiosuccinimide can occur, leading to a more stable succinamic acid thioether epa.govmetabolomicsworkbench.orgnih.gov.

Influence of Reaction Environment on Maleimide Reactivity

The efficiency and selectivity of the maleimide-thiol reaction are significantly influenced by the reaction environment, particularly pH, temperature, and solvent. The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5. fishersci.cafishersci.sebmrb.iotcichemicals.comwikipedia.org In this range, the thiol groups are sufficiently deprotonated to act as effective nucleophiles, while the competing reaction with primary amines (such as lysine (B10760008) residues) is minimized as amines are largely protonated and less reactive. fishersci.cafishersci.setcichemicals.comwikipedia.org Above pH 8.0, the rate of hydrolysis of the maleimide to non-reactive maleamic acids increases, and the reactivity of amines towards the maleimide becomes more significant, leading to reduced selectivity for thiols. nih.govbmrb.iotcichemicals.com

Temperature can also affect the reaction kinetics, with reactions typically performed at room temperature or 4°C. tcichemicals.comwikidata.org While higher temperatures can increase reaction rates, they may also increase the rate of maleimide hydrolysis and potential protein denaturation in bioconjugation applications. The choice of solvent is also crucial; reactions are often carried out in aqueous buffers, sometimes with the addition of organic co-solvents like DMSO or DMF to enhance the solubility of the maleimide reagent. fishersci.sebmrb.iotcichemicals.comwikidata.org

Bio-Specificity Considerations in Complex Media

In complex biological media containing various nucleophilic species, the selectivity of maleimides for thiols, particularly cysteine residues, is a key advantage for site-specific bioconjugation. nih.govwikipedia.orgfishersci.cathegoodscentscompany.com At physiological pH (around 7.4), the thiolate anion of cysteine is significantly more nucleophilic than the uncharged amine groups of lysine residues. nih.govfishersci.sebmrb.iotcichemicals.com This difference in reactivity allows maleimides to preferentially target cysteine residues, even in the presence of numerous other amino acids. However, it's important to note that at pH values above 8, the reactivity of lysine amines increases, potentially leading to off-target conjugation. fishersci.cafishersci.setcichemicals.comwikipedia.org The relatively low natural abundance of free cysteine residues in many proteins also contributes to the high site-specificity achievable with maleimide chemistry when targeting native cysteines or engineered cysteine mutations. epa.govnih.govwikipedia.orgthegoodscentscompany.com

Alkyne-Azide Cycloaddition (Propargyl Reactivity)

The propargyl group, containing a terminal alkyne, is a versatile handle for participating in 1,3-dipolar cycloaddition reactions with azides. Among these, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent "click" reaction due to its high efficiency, regioselectivity, and tolerance to a wide range of functional groups and reaction conditions. nih.govfishersci.cafishersci.seuni.lu

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, famously known as a "click" reaction, involves the coupling of a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole ring. nih.govfishersci.cafishersci.se This reaction is significantly faster and more regioselective than the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, yielding exclusively the 1,4-isomer under copper catalysis. fishersci.cafishersci.se The reaction is robust and can be performed in various solvents, including aqueous media, and tolerates a wide pH range (4-12). fishersci.ca

The mechanism of the CuAAC reaction involves copper(I) catalysis. It is generally accepted that the active catalyst is a Cu(I) species. nih.gov The mechanism involves the coordination of the alkyne to Cu(I), followed by deprotonation of the terminal alkyne to form a copper(I) acetylide. nih.gov The azide then coordinates to the copper center, and a concerted cycloaddition between the activated alkyne and azide occurs, leading to the formation of a six-membered copper-triazolyl intermediate. nih.gov Protonolysis of this intermediate releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst. nih.gov

Catalytic Systems and Ligand Design Principles

The CuAAC reaction requires a copper(I) catalyst. While Cu(I) salts can be used directly, Cu(II) salts are often employed in the presence of a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ. nih.govfishersci.ca

Regiochemical Control in Triazole Formation

The propargyl group of Mal-PEG3-Propargyl contains a terminal alkyne, which is a reactive handle for azide-alkyne cycloaddition reactions. When reacted with an azide, typically in the presence of a copper(I) catalyst (CuAAC), this reaction forms a 1,2,3-triazole ring. The copper(I)-catalyzed reaction is known for its high regioselectivity, predominantly yielding the 1,4-disubstituted triazole isomer. biomers.netresearchgate.net This regiochemical control is a significant advantage in bioconjugation, as it leads to a single, well-defined product, simplifying purification and characterization. The mechanism involves the copper catalyst coordinating with the alkyne and the azide, facilitating the cycloaddition and directing the orientation of the reactants to favor the 1,4-isomer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While the copper-catalyzed reaction is highly efficient, the presence of copper can be cytotoxic, limiting its direct application in live cells or in vivo studies. biomers.netprecisepeg.com Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a bioorthogonal alternative that proceeds without a metal catalyst. biomers.netnih.gov

Mechanistic Basis of Copper-Free Bioorthogonal Ligation

SPAAC utilizes strained cyclooctynes, which possess inherent ring strain that provides the energetic driving force for the reaction with azides. nih.gov While this compound contains a linear alkyne, the principle of azide-alkyne cycloaddition is relevant. In the context of SPAAC, a strained alkyne (not the linear alkyne of this compound itself, but a different alkyne partner) reacts with an azide via a concerted [3+2] cycloaddition mechanism, forming a stable triazole. researchgate.netresearchgate.net The reaction is driven by the release of ring strain in the cyclooctyne. This mechanism is bioorthogonal, meaning it does not interfere with the native biochemical processes of living systems. biomers.net

Advantages for In Vivo Applications and Minimal Cytotoxicity Research

The key advantage of SPAAC, and the reason why azide-functionalized molecules (which can react with strained alkynes) are relevant in the context of bioorthogonal chemistry involving propargyl groups, is its compatibility with biological systems. biomers.netmdpi.com The absence of a toxic metal catalyst like copper makes SPAAC suitable for in vivo applications and studies requiring minimal cytotoxicity. biomers.netprecisepeg.commdpi.com This allows for the labeling and tracking of biomolecules in living cells or whole organisms without causing significant harm. biomers.netmdpi.comnih.gov Research has demonstrated the utility of copper-free click chemistry for in vivo labeling and pretargeting strategies. ru.nl

Orthogonal Reactivity and Chemo-Selective Bioconjugation Strategies

The presence of two distinct reactive groups, maleimide and propargyl, on this compound enables orthogonal reactivity. This means that under appropriate conditions, one functional group can be selectively reacted while the other remains inert, allowing for multi-step or simultaneous conjugation strategies. jenkemusa.com The maleimide group reacts specifically with thiols at slightly acidic to neutral pH (pH 6.5-7.5), while the propargyl group reacts with azides under click chemistry conditions. broadpharm.comaxispharm.combiochempeg.com

Sequential Functionalization Protocols

Orthogonal reactivity allows for sequential functionalization protocols. In this approach, one functional group of this compound is reacted with a target molecule containing a complementary group, followed by reaction of the second functional group with a different molecule. For example, a protein containing an accessible thiol could first be conjugated to the maleimide group of this compound. After purification, the alkyne handle on the now-modified protein could be used to attach a second molecule bearing an azide group via click chemistry. This sequential approach allows for precise control over the stoichiometry and location of conjugation.

Simultaneous Bioconjugation Approaches

In some cases, simultaneous bioconjugation can be achieved if the reaction conditions for the maleimide-thiol reaction and the alkyne-azide reaction are compatible and the target molecules present the appropriate functional groups. However, careful optimization of reaction conditions, including pH, temperature, and reactant concentrations, is crucial to ensure selectivity and minimize unwanted side reactions or cross-reactivity between the two different conjugation chemistries. The PEG spacer in this compound can also influence the accessibility and reactivity of the functional groups in simultaneous reactions.

Strategic Applications in Chemical Biology and Material Science

Bioconjugation of Biomolecules

Bioconjugation, the covalent linking of two biomolecules or a biomolecule and a synthetic molecule, is crucial for developing probes, therapeutics, and diagnostics. Mal-PEG3-Propargyl facilitates precise bioconjugation through its selective reaction handles.

Site-specific modification of proteins and peptides is essential for controlling the location and homogeneity of conjugation, which can impact biological activity and pharmacokinetic properties. The maleimide (B117702) group of this compound allows for selective conjugation to cysteine residues, which often exist as unique or limited sites on a protein, particularly after reduction of disulfide bonds. precisepeg.comthermofisher.com Alternatively, cysteine residues can be engineered into specific protein locations to enable site-specific maleimide conjugation. The propargyl group provides a handle for subsequent click chemistry reactions with azide-modified peptides or proteins, or with small molecules, labels, or surfaces that have been functionalized with azides. This orthogonal reactivity enables the creation of well-defined protein or peptide conjugates with precise stoichiometry and linkage points. PEG linkers, including those with propargyl or maleimide ends, are used in the synthesis of antibody-drug conjugates (ADCs) and PROTAC molecules, highlighting their role in targeted therapeutic development. biochempeg.comaxispharm.com

Nucleic acids can be functionalized with alkyne or azide (B81097) groups to enable click chemistry conjugation. Propargyl-modified nucleotides can be incorporated into DNA or RNA strands during synthesis, providing alkyne handles at specific positions. researchgate.netacs.org this compound can then be reacted with azide-modified nucleic acids or used to attach azide-containing probes, labels, or functional molecules to alkyne-modified nucleic acids via CuAAC click chemistry. genelink.com This approach allows for the synthesis of modified oligonucleotides and the development of nucleic acid-based probes with enhanced properties, such as increased stability or the incorporation of fluorescent dyes or other detection moieties. The PEG3 spacer can help improve the solubility and reduce non-specific interactions of the resulting nucleic acid conjugates.

Glycoconjugates, formed by the covalent linkage of carbohydrates to proteins or lipids, play vital roles in numerous biological processes. Modification of oligosaccharides and the synthesis of glycoconjugates are important for studying their function and developing carbohydrate-based therapeutics and diagnostics. While specific research on this compound for oligosaccharide modification was not detailed in the search results, the functional groups it possesses (alkyne and maleimide) and the PEG linker are relevant to glycoconjugate chemistry. Alkyne- or azide-modified carbohydrates can participate in click chemistry reactions with this compound, and the maleimide group could be used to conjugate thiol-modified carbohydrates or glycoconjugates. PEGylation is a known strategy to improve the properties of glycoconjugates, such as enhancing solubility and reducing immunogenicity. nih.gov

Nucleic Acid Derivatization and Probe Development

Functionalization of Polymeric and Nanomaterial Systems

This compound is also valuable for modifying synthetic materials, particularly polymers and nanoparticles, to impart new functionalities or improve their performance in biological or material science applications.

Surface functionalization of nanoparticles is critical for controlling their interactions with biological systems, improving their stability, and enabling targeted delivery or imaging. This compound can be used to engineer nanoparticle surfaces by conjugating to surface moieties (e.g., thiols or azides) or by incorporating it into polymeric coatings. The maleimide group can react with thiol-functionalized nanoparticle surfaces or ligands, while the propargyl group allows for subsequent attachment of azide-containing molecules or polymers via click chemistry. wilhelm-lab.comuni-due.de This enables the creation of nanoparticles with tailored surface properties, such as altered charge, improved biocompatibility, or the display of specific targeting ligands. PEGylation of nanoparticles using linkers like this compound contributes to reduced aggregation and decreased non-specific protein adsorption, leading to improved colloidal stability and longer circulation times in biological environments. wilhelm-lab.comscbt.com

Integration into Hydrogel and Biomaterial Scaffolds for Tissue Engineering

Hydrogels and biomaterial scaffolds are critical components in tissue engineering, providing a three-dimensional environment that mimics the native extracellular matrix to support cell growth, differentiation, and tissue regeneration. PEG-based hydrogels are widely used due to their low cytotoxicity, non-immunogenicity, and ability to resist non-specific protein adsorption. nih.govnih.govmdpi.com The incorporation of reactive functional groups allows for the crosslinking of these polymers to form stable hydrogel networks and the immobilization of bioactive molecules to enhance cellular interactions.

While direct studies specifically detailing the use of this compound in hydrogel or biomaterial scaffolds for tissue engineering were not extensively found in the search results, the reactivity of its constituent parts is highly relevant. Maleimide-functionalized PEGs are commonly used to form hydrogels by reacting with thiol-containing crosslinkers or biomolecules, such as peptides or proteins, via Michael addition. nih.govwiserpub.com This reaction is typically carried out under physiological conditions. The propargyl group, on the other hand, can participate in click chemistry reactions with azide-functionalized polymers or biomolecules, providing an alternative or complementary method for crosslinking or functionalizing the scaffold.

The heterobifunctional nature of this compound suggests its potential use in creating complex, multi-component hydrogels or functionalizing existing biomaterial scaffolds. For instance, the maleimide end could be used to react with thiol groups on a protein or peptide growth factor, while the propargyl end could be incorporated into an azide-functionalized hydrogel network or used to attach another molecule via click chemistry. This allows for precise control over the presentation and localization of bioactive cues within the scaffold, which is crucial for directing cell behavior and tissue development. nih.govresearchgate.net The PEG3 spacer helps maintain the bioactivity of conjugated molecules by providing distance from the scaffold backbone and improving their solubility and mobility within the hydrogel matrix. axispharm.com

Research on related maleimide-PEG and propargyl-PEG linkers in hydrogel systems highlights the utility of such functionalities. Studies have explored the use of maleimide-modified dextran (B179266) and hyaluronic acid to form hydrogels via reaction with thiols, demonstrating tunable gelation times, swelling properties, and degradation rates relevant for biomedical applications. wiserpub.com Similarly, the click chemistry involving propargyl and azide groups has been utilized in the formation and functionalization of PEG hydrogels. The ability to control the chemical and physical properties of hydrogels through the choice of crosslinking chemistry and incorporated functional molecules is a key aspect of designing effective tissue engineering scaffolds. nih.gov

Development of Advanced Molecular Probes

This compound is well-suited for the development of advanced molecular probes due to its ability to conjugate to various biomolecules and reporter groups through selective click chemistry handles. Molecular probes are essential tools for imaging, biosensing, and studying biological processes.

Design of Imaging Agents and Biosensing Elements

The maleimide and propargyl functionalities of this compound allow for the site-specific attachment of imaging agents (such as fluorescent dyes, radiolabels, or contrast agents) or biosensing elements (such as peptides, antibodies, or nucleic acids) to target molecules. The maleimide group selectively reacts with free thiol groups, which can be naturally present in proteins or introduced through genetic engineering or chemical modification. The propargyl group undergoes efficient and specific reaction with azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.deaxispharm.compreprints.org

PEG linkers, including those with maleimide and propargyl groups, are widely used in the design of targeted imaging agents and biosensors. axispharm.comaxispharm.com They enhance the solubility and stability of the probes, reduce non-specific binding, and can improve pharmacokinetics and biodistribution in biological systems. axispharm.comnih.gov For instance, PEGylated probes have been developed for targeted cancer therapies and imaging applications, where the PEG spacer improves solubility and stability.

The heterobifunctional nature of this compound allows for the creation of sophisticated probes. One could envision conjugating a targeting ligand (e.g., a peptide or antibody fragment) with a free thiol to the maleimide end and an imaging or sensing moiety containing an azide to the propargyl end using click chemistry. This modular approach facilitates the construction of complex probes with precise control over the stoichiometry and location of the conjugated components.

Research on peptide-based self-assembled monolayers (SAMs) for biosensing applications has utilized linkers like PEG3-maleimide to immobilize peptides onto surfaces, demonstrating the role of such linkers in creating functional biosensing interfaces. rsc.org The ability to selectively attach molecules to surfaces or to other molecules is fundamental to developing sensitive and specific biosensors.

Radiopharmaceutical Development and PET Imaging Applications

This compound can play a role in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. PET imaging requires the attachment of a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), gallium-68 (B1239309) ([⁶⁸Ga]), or copper-64 ([⁶⁴Cu]), to a targeting vector that accumulates in the tissue of interest. nih.govgoogle.com Click chemistry, particularly the CuAAC reaction involving alkynes and azides, has become a powerful tool in radiochemistry for the efficient and rapid synthesis of radiolabeled compounds. acs.org

The propargyl group of this compound serves as a handle for click chemistry, allowing for the conjugation of azide-containing radiolabeling prosthetic groups or chelators (for radiometals) to a molecule functionalized with a maleimide group (e.g., a thiol-containing targeting peptide or protein). Alternatively, an azide-functionalized targeting vector could be conjugated to a radiolabeled propargyl-PEG3-maleimide.

Studies have demonstrated the utility of propargyl-PEG3 synthons in radiolabeling nanoparticles with [¹⁸F] for PET imaging. mdpi.com The click reaction allows for efficient incorporation of the radionuclide or a radiolabeled prosthetic group onto the targeting vehicle. The PEG spacer in this compound is beneficial in radiopharmaceutical development as it can improve the pharmacokinetic properties of the radiotracer, increasing solubility and reducing non-specific binding, which can lead to improved target-to-background ratios in PET images. axispharm.comnih.gov

The maleimide group provides another orthogonal handle for conjugation, allowing for the attachment of the PEGylated, potentially radiolabeled, construct to a thiol-containing biomolecule. This orthogonal reactivity is valuable for creating multi-functional radiopharmaceuticals or for site-specific radiolabeling of sensitive biomolecules. The use of PEG linkers in radiopharmaceutical development is an active area of research aimed at improving the in vivo performance of PET tracers. nih.govgoogle.com

Application in Graphene-Based Biosensor Research

Graphene and graphene-based materials have attracted significant interest in biosensing due to their unique electronic and mechanical properties. Functionalization of graphene surfaces with biomolecules is crucial for developing specific and sensitive graphene-based biosensors. PEG linkers are often used in this context to modify graphene surfaces, preventing non-specific adsorption and providing attachment points for biorecognition elements. broadpharm.com

While specific research detailing the use of this compound in graphene-based biosensors was not found, the compound's functional groups and PEG spacer are highly relevant to this field. The maleimide group can be used to immobilize thiol-containing biomolecules onto a functionalized graphene surface. The propargyl group provides a handle for click chemistry, allowing for the attachment of azide-functionalized molecules to the graphene surface or to other components of the biosensor.

The PEG3 spacer would contribute to creating a hydrophilic layer on the graphene surface, which helps to reduce non-specific binding of proteins and other biological molecules, thereby improving the specificity and sensitivity of the biosensor. broadpharm.com The ability to attach biorecognition elements via either maleimide-thiol chemistry or alkyne-azide click chemistry offers flexibility in the design and fabrication of graphene-based biosensors.

Research using PEG as a blocking reagent for graphene-based biosensors for detecting viruses demonstrates the general utility of PEG in this application area. broadpharm.com The specific reactivity of this compound's terminal groups, combined with the properties of the PEG spacer, suggests its potential for creating tailored graphene interfaces for various biosensing applications, such as detecting specific biomarkers or pathogens.

Contributions to Advanced Therapeutic Design

Linker Technologies for Targeted Therapies

Linker technologies are fundamental to the success of targeted therapies by ensuring the stable attachment of the therapeutic agent to the targeting vehicle and facilitating its controlled release at the intended site of action. The choice of linker chemistry and architecture is paramount in optimizing the therapeutic index of these modalities.

Antibody-Drug Conjugates (ADCs) utilize the specificity of antibodies to deliver potent cytotoxic payloads directly to antigen-expressing cancer cells. nih.gov The linker in an ADC is responsible for connecting the antibody to the drug payload. It must be stable in circulation to prevent premature drug release, which could lead to off-target toxicity, and yet be cleavable or degradable within the target cell to release the active drug. nih.govbiochempeg.com

The Drug-to-Antibody Ratio (DAR), the average number of drug molecules conjugated per antibody, is a critical parameter influencing ADC efficacy and safety. Traditional conjugation methods targeting lysine (B10760008) residues or reduced interchain cysteines often result in heterogeneous mixtures with variable DARs. biochempeg.com Site-specific conjugation techniques, which utilize engineered cysteine residues or incorporate unnatural amino acids, allow for better control over the conjugation site and the number of drugs attached, leading to more homogeneous ADCs with defined DARs. nih.govmdpi.com

Linkers like Mal-PEG3-Propargyl, when used in conjunction with site-specific antibody modification strategies (e.g., engineered cysteines for maleimide (B117702) conjugation), enable precise control over the DAR. By controlling the number of available thiol groups on the antibody, researchers can dictate the number of maleimide-containing linkers that attach, thereby controlling the DAR. mdpi.com Furthermore, the use of click chemistry with the propargyl group allows for efficient and high-yielding conjugation of the drug payload, contributing to the production of homogeneous ADCs with a desired DAR. medchemexpress.combiochempeg.comnih.gov PEG linkers, including PEG3, have been shown to improve DAR and reduce aggregation in ADCs. adcreview.comhuatengsci.com

Non-cleavable linkers are designed to remain intact in circulation and require the complete proteolytic degradation of the antibody within the lysosome of the target cell to release the active drug conjugated to the linker and an amino acid residue from the antibody. biochempeg.comnih.gov This mechanism can potentially lead to reduced off-target toxicity compared to some cleavable linkers, as the active payload is not released until the ADC is internalized and the antibody is degraded. biochempeg.comnih.gov

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. precisepeg.comnih.gov A PROTAC molecule typically consists of three components: a ligand that binds to the protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a chemical linker connecting the two ligands. precisepeg.comnih.gov The linker is not merely a passive connector but plays a crucial role in the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for target protein ubiquitination and subsequent proteasomal degradation. precisepeg.comnih.govmtoz-biolabs.com

Linkers based on polyethylene (B3416737) glycol (PEG) chains, including PEG3, are commonly used in PROTAC design due to their flexibility, solubility-enhancing properties, and ability to span the required distance between the POI and the E3 ligase within the ternary complex. precisepeg.commtoz-biolabs.comnih.govexplorationpub.comcreative-biolabs.com this compound can be utilized in PROTAC synthesis by conjugating the POI ligand to one reactive end (e.g., the maleimide or propargyl) and the E3 ligase ligand to the other, using appropriate complementary functional groups. precisepeg.com The PEG3 spacer provides the necessary length and flexibility for optimal ternary complex formation. mtoz-biolabs.comexplorationpub.comcreative-biolabs.comacs.org

The design of effective PROTAC linkers involves careful consideration of several factors, including linker length, rigidity/flexibility, composition, and the points of attachment to the ligands. precisepeg.comnih.govmtoz-biolabs.comcreative-biolabs.com

Length: The linker must be of an appropriate length to bridge the distance between the POI and the E3 ligase binding sites when they are brought together in the ternary complex. precisepeg.commtoz-biolabs.comexplorationpub.comcreative-biolabs.com The optimal length is highly dependent on the specific POI and E3 ligase being targeted.

Flexibility: Flexible linkers, such as those containing PEG units, are often preferred as they can accommodate the conformational changes required for ternary complex formation. precisepeg.commtoz-biolabs.comcreative-biolabs.comacs.org The PEG3 unit in this compound contributes to this flexibility.

Composition: The chemical composition of the linker influences the PROTAC's physicochemical properties, including solubility, permeability, and metabolic stability. precisepeg.com PEG linkers enhance water solubility, which is important for cellular uptake and distribution. precisepeg.com

Attachment Points: The specific atoms on the POI ligand and E3 ligase ligand to which the linker is attached can significantly impact the orientation of the ligands and the stability of the ternary complex. precisepeg.com this compound offers two distinct attachment points (maleimide and propargyl) allowing for orthogonal conjugation strategies. biosynth.comcd-bioparticles.netbroadpharm.com

This compound aligns with these principles by providing a flexible PEG-based core with distinct functional groups for controlled conjugation, allowing for the synthesis of PROTACs with varied linker lengths and attachment strategies. precisepeg.com

The conjugation of the E3 ligase ligand and the target protein ligand to the linker is a key step in PROTAC synthesis. This compound facilitates this through its reactive maleimide and propargyl groups. biosynth.comcd-bioparticles.netbroadpharm.com

Maleimide Conjugation: The maleimide group can react with thiol-containing E3 ligase ligands or POI ligands (if they contain or are modified to contain a thiol). This reaction is typically fast and efficient under mild conditions. precisepeg.com

Propargyl (Alkyne) Conjugation: The propargyl group allows for conjugation via click chemistry with azide-functionalized ligands. medchemexpress.commedchemexpress.comrsc.orgrsc.orgacs.orgnih.gov This bioorthogonal reaction is highly selective and can be performed under physiological conditions, making it suitable for conjugating sensitive biomolecules or complex ligands. medchemexpress.combiochempeg.comnih.govrsc.org

A common strategy utilizing this compound would involve synthesizing or acquiring an E3 ligase ligand functionalized with an azide (B81097) and a POI ligand functionalized with a thiol (or vice versa), and then using this compound to bridge the two via sequential or orthogonal reactions. For instance, the maleimide could react with the thiol-modified ligand, followed by a click chemistry reaction between the propargyl group and the azide-modified ligand. precisepeg.com This modular approach allows for the efficient synthesis of diverse PROTAC libraries by combining different ligands with the this compound linker. precisepeg.commedchemexpress.comrsc.orgacs.orgnih.gov

Proteolysis Targeting Chimera (PROTAC) Linker Design

Design Principles for PROTAC Linkers

Controlled Release Systems and Biopolymeric Carriers

The design of effective controlled release systems and biopolymeric carriers hinges on the ability to precisely control the attachment and subsequent release of therapeutic agents. Functionalizing these systems with specific chemical handles allows for targeted delivery and triggered release mechanisms. PEG linkers play a crucial role in this functionalization by providing a hydrophilic spacer that can improve the solubility and circulation time of the carrier, while also presenting reactive groups for conjugation.

Integration into Drug Delivery Vehicle Functionalization

This compound is a key component in the functionalization of various drug delivery vehicles, including nanoparticles, liposomes, polymers, proteins, and peptides. Its heterobifunctional nature allows for orthogonal conjugation strategies, meaning that each functional group can react selectively with a different chemical partner without interfering with the other.

The maleimide group on this compound is highly reactive towards thiol (-SH) groups, typically forming a stable thioether bond under mild conditions (pH 6.5-7.5) nih.govgithub.io. This selective reactivity is widely utilized to conjugate the linker to biomolecules containing cysteine residues or to synthetic carriers modified with thiol groups.

The propargyl group, containing a terminal alkyne, is a key handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction nih.govchem960.com. This reaction allows for the formation of a stable triazole linkage between the propargyl group and an azide-containing molecule chem960.com. This bioorthogonal click chemistry is highly efficient, occurs under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for conjugating sensitive therapeutic molecules or targeting ligands to the functionalized delivery vehicle.

The PEG3 spacer in this compound provides several advantages. The triethylene glycol units contribute to the hydrophilicity of the linker, which can enhance the solubility and stability of hydrophobic drugs or carriers in aqueous environments github.io. The PEG chain also helps to reduce non-specific binding and minimize immunogenicity, improving the biocompatibility and circulation half-life of the modified delivery system nih.gov. The short PEG3 length offers a balance between providing sufficient spacing to reduce steric hindrance during conjugation and interaction with biological targets, while minimizing the potential for increased immunogenicity associated with longer PEG chains.

The integration of this compound into drug delivery vehicles allows for sophisticated functionalization. For instance, a drug delivery nanoparticle could be surface-modified with thiol groups, allowing the maleimide end of this compound to attach covalently. The resulting alkyne-functionalized nanoparticle can then be conjugated to an azide-modified targeting ligand (e.g., an antibody fragment or peptide) or a therapeutic molecule via click chemistry. This creates a targeted delivery system capable of delivering its payload specifically to cells or tissues expressing the target recognized by the ligand.

Research highlights the utility of linkers with maleimide and alkyne/azide functionalities in developing advanced therapeutic modalities. For example, linkers featuring maleimide and azide groups have been employed in the synthesis of light-responsive, self-immolative linkers for controlled drug delivery from peptide and protein conjugates. In this context, the maleimide group was used for site-specific bioconjugation to cysteine residues on carrier proteins or peptides, while an azide group (which would react with a propargyl group via click chemistry) was part of the cleavable linker system designed for controlled drug release upon irradiation. Similarly, Propargyl-PEG3-acid, a related linker with a propargyl and a carboxylic acid group, has been utilized in the synthesis of compounds for biological studies, demonstrating the application of PEG3-propargyl derivatives in creating functional molecules for research purposes. The carboxylic acid allows conjugation to amines, while the propargyl group is available for click chemistry.

The ability of this compound to participate in both thiol-maleimide chemistry and azide-alkyne click chemistry provides researchers with flexibility in designing multi-functional drug delivery systems. This enables the sequential or simultaneous attachment of different molecules, such as targeting ligands, imaging agents, and therapeutic payloads, to a single carrier platform.

Interactive Data Table: Properties of Relevant PEG Linkers

| Compound Name | CAS Number | PubChem CID | Functional Groups | Common Reactivity | Molecular Weight ( g/mol ) |

| This compound | 1351974-20-3 | 6915944 | Maleimide, Propargyl | Thiol, Azide (Click Chemistry) | 267.28 |

| Propargyl-PEG3-amine | 932741-18-9 | 57871953 | Propargyl, Amine | Azide (Click Chemistry), Carboxylic Acids, Activated Esters | 187.2 chem960.com |

| Propargyl-PEG3-acid | 1347760-82-0 | 71551873 | Propargyl, Carboxylic Acid | Azide (Click Chemistry), Amines | 216.2 |

| Mal-PEG3-acid | 518044-40-1 | 91816341 | Maleimide, Carboxylic Acid | Thiol, Amines | 301.3 github.io |

| Mal-PEG3-N3 | 932741-18-9 | 138797764 | Maleimide, Azide | Thiol, Alkyne (Click Chemistry) | 213.2 |

Emerging Research Directions and Interdisciplinary Investigations

Integration with Advanced Polymer Synthesis Techniques

The incorporation of functional linkers like Mal-PEG3-Propargyl into polymer synthesis allows for the creation of well-defined polymeric materials with tailored properties. The maleimide (B117702) and propargyl groups can serve as initiation sites, termination points, or pendant functionalities for further modification.

Post-Polymerization Modification Strategies (e.g., Thiol-ene, Diels-Alder)

Post-polymerization modification (PPM) is a powerful strategy to introduce specific functionalities into pre-formed polymers, overcoming limitations that may occur during polymerization researchgate.netresearchgate.net. Maleimide groups are widely used in PPM due to their high reactivity with thiols via Michael addition (thiol-ene reaction) researchgate.net. This reaction is efficient, selective, and can be performed under mild conditions, making it suitable for modifying polymers, including those intended for biological applications researchgate.net. Polymers containing maleimide groups have been synthesized and subsequently modified using thiol-ene chemistry to introduce various functional groups researchgate.net. The maleimide moiety can also participate in Diels-Alder cycloaddition reactions, particularly with furan-protected groups, offering a pathway for reversible functionalization or crosslinking researchgate.net. While direct examples of this compound in these specific PPM reactions were not found, the maleimide component of the linker is well-established for such modifications on polymers.

Controlled Radical Polymerization for Functional Polymer Synthesis

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), enable the synthesis of polymers with controlled molecular weights, low polydispersities, and defined end-group functionalities acs.orgnih.gov. Initiators or chain transfer agents containing functional groups can be used to incorporate these groups at the polymer chain ends acs.orgnih.gov. Maleimide groups can be incorporated into polymers via radical polymerization, although their reactivity may necessitate protection strategies during the polymerization process researchgate.netacs.orgnih.gov. Propargyl groups can also be introduced into polymers synthesized by CRP, often requiring protection to prevent side reactions acs.orgnih.gov. The alkyne functionality is then available for subsequent click chemistry reactions acs.orgnih.gov. While specific studies detailing the use of this compound as an initiator or chain transfer agent in CRP were not identified, the presence of both a polymerizable handle (potentially through the maleimide's double bond or by functionalizing the PEG chain) and orthogonal reactive groups makes it a potential candidate for synthesizing functional polymers with precise structures and reactive handles for further conjugation.

Development of Multi-Functional Conjugates and Complex Supramolecular Architectures

The orthogonal reactivity of this compound makes it ideal for creating multi-functional conjugates and complex supramolecular architectures. The maleimide can selectively react with thiol-containing molecules (e.g., cysteine residues in proteins or peptides), while the propargyl group can react with azide-containing molecules via click chemistry. This allows for the directed assembly of two different entities onto a central scaffold or the creation of branched structures. Linkers with maleimide and alkyne functionalities have been used to link peptides, proteins, or other biomolecules for the creation of multi-functional systems axispharm.com. Such linkers are valuable in bioconjugation, drug delivery, and nanotechnology for functionalizing nanoparticles or surfaces axispharm.com. The PEG spacer contributes to the solubility and flexibility of these complex conjugates axispharm.com. The design of small-molecule degraders, such as PROTACs, often involves linkers with specific lengths and functional groups to connect a target ligand and an E3 ubiquitin ligase ligand precisepeg.com. While this compound itself is presented as a PROTAC linker component, the general principle involves using such bifunctional linkers to assemble multi-component systems broadpharm.comprecisepeg.commedchemexpress.com. Peptide-based self-assembled monolayers (SAMs) can also incorporate functional groups for further conjugation, contributing to the creation of supramolecular architectures with tailored properties rsc.org.

Advanced Bio-Orthogonal Reaction Cascades and Modular Assembly

Bio-orthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes confluore.comprecisepeg.com. The maleimide-thiol reaction and azide-alkyne click chemistry are prominent examples of bio-orthogonal reactions confluore.comprecisepeg.comnih.gov. This compound, possessing both a maleimide and a propargyl group, can be utilized in reaction cascades or modular assembly strategies where sequential or simultaneous conjugations are required. For instance, a molecule could be first modified with an azide (B81097), and a protein with an accessible thiol could be modified with this compound. Subsequently, the azide-modified molecule and the protein-linker conjugate could be clicked together. Alternatively, the maleimide could be reacted with a thiol-containing entity, and the propargyl group could be used in a subsequent click reaction with an azide-containing entity. This modular approach allows for the construction of complex biomolecules or functional materials step-by-step under biocompatible conditions. Linkers featuring both maleimide and alkyne functionalities are explicitly designed for bioconjugation applications and complex molecule assembly using click chemistry axispharm.com. The strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction, is particularly valuable for in vivo applications due to the absence of a potentially cytotoxic copper catalyst precisepeg.comnih.govmdpi.com. While this compound contains a linear alkyne typically used in CuAAC, modifications or the use of strained alkynes (like DBCO or BCN) in related linkers highlight the broader context of bio-orthogonal strategies precisepeg.comnih.gov.

Computational and Theoretical Studies in Conjugation Chemistry

Computational and theoretical studies play a crucial role in understanding the mechanisms, kinetics, and thermodynamics of conjugation reactions involving molecules like this compound. These studies can provide insights into reaction pathways, transition states, and the influence of structural modifications on reactivity.

Molecular Modeling of Linker-Biomolecule Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to study the interactions between linkers and biomolecules. This is particularly relevant when designing conjugates for targeted delivery or specific binding events. For example, molecular modeling has been used to study the binding affinity of propargyl-containing compounds with enzymes like MAO-B researchgate.net. These studies can help predict how the linker's structure, including the PEG chain's length and flexibility, influences the binding orientation and affinity of the conjugated molecule to its target. While specific molecular modeling studies involving this compound were not found in the search results, the application of these techniques to similar propargyl- or maleimide-containing molecules and PEGylated conjugates is well-established researchgate.netmedchemexpress.com. Modeling can help optimize linker design for improved targeting, reduced steric hindrance, and enhanced conjugate stability.

Prediction of Conjugation Efficiency and Stability

The conjugation efficiency and stability when using this compound are primarily dictated by the reactivity of its terminal functional groups and the conditions of the conjugation reaction. The maleimide group reacts rapidly and selectively with free thiols under mild conditions, typically at neutral pH (pH 6.5-7.5). The stability of the resulting maleimide-thiol adduct can be influenced by factors such as pH and the presence of other nucleophiles, although the thioether bond itself is generally robust. The alkyne group participates in CuAAC click chemistry with azides, forming a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is known for its high efficiency, specificity, and tolerance to a wide range of functional groups and reaction conditions, making it predictable and reliable for conjugation.

Predicting the precise conjugation efficiency in a complex biological system requires consideration of the accessibility of the target functional groups (thiols or azides), the local chemical environment, and potential competing reactions. Computational methods and predictive models can be employed to assess the likelihood of successful conjugation based on the 3D structure of the biomolecule and the linker, though specific models tailored explicitly for this compound were not detailed in the reviewed literature. The stability of the final conjugate is influenced by the inherent stability of the formed linkages (thioether and triazole) and the stability conferred by the PEG linker, which can reduce aggregation and improve the pharmacokinetic profile of the bioconjugate in biological media.

Mechanistic Probing in Disease Biology

Bioconjugates created using linkers like this compound hold significant potential for mechanistic probing in disease biology. By selectively conjugating biomolecules such as proteins, peptides, or small molecules to reporter tags, imaging agents, or other functional molecules, researchers can create tools to investigate biological processes and disease mechanisms. The ability to form stable, specific linkages through both thiol-maleimide chemistry and click chemistry allows for the precise construction of complex molecular architectures designed to interact with specific biological targets.

Elucidation of Molecular Pathways

While specific research findings detailing the use of this compound conjugates in elucidating molecular pathways like neuronal cell death were not prominently featured in the search results, the compound's utility as a linker facilitates the creation of probes that can be applied in such studies. For instance, a molecule known to interact with a protein involved in a specific pathway could be functionalized with an azide or a thiol and then conjugated to a reporter molecule via this compound. This conjugate could then be used to track the localization, interaction partners, or activity of the target protein within the pathway. The click chemistry handle also allows for subsequent modification or enrichment steps, enabling the identification of proteins or other molecules involved in specific biological events.

Development of Chemical Probes for Biological System Interrogation

This compound is a valuable building block in the development of sophisticated chemical probes. Its heterobifunctional nature allows for the modular assembly of probes with distinct functionalities. A common strategy involves conjugating a targeting moiety (e.g., an antibody fragment, peptide, or ligand) to the maleimide group via an accessible thiol, while leaving the propargyl group free for subsequent reaction. The alkyne handle can then be used to attach a detectable label (e.g., fluorescent dye, radioisotope), a solid support for affinity capture, or another functional molecule using click chemistry. This approach enables the creation of probes for imaging, pull-down assays, activity-based protein profiling, and other techniques used to interrogate biological systems and understand molecular mechanisms in both healthy and diseased states. The PEG spacer contributes to the probe's solubility and can help minimize non-specific interactions, improving its performance in biological environments.

Challenges, Limitations, and Future Research Trajectories

Challenges in Poly(ethylene glycol) Chemistry and Bioconjugation

Despite its widespread use and favorable properties, PEGylation faces several significant challenges in the context of bioconjugation for advanced applications. These challenges include potential immunogenic responses to the PEG moiety and phenomena leading to accelerated clearance of PEGylated constructs. mdpi.comnih.govfrontiersin.orgnih.gov

Immunogenic Responses to Poly(ethylene glycol) in Advanced Applications

While historically considered non-immunogenic, studies have shown that PEG can elicit an immune response, leading to the production of anti-PEG antibodies (APAs), primarily IgM. mdpi.comnih.govfrontiersin.orgmdpi.comresearchgate.netaai.org This unexpected immunogenicity can compromise the safety and efficacy of PEGylated therapeutics, particularly upon repeat administration. mdpi.comfrontiersin.orgnih.govmdpi.com Pre-existing anti-PEG antibodies have been detected in individuals with no prior exposure to PEGylated drugs, potentially due to widespread exposure to PEG in consumer products. frontiersin.orgmdpi.comresearchgate.net The formation of anti-PEG antibodies can lead to hypersensitivity reactions and alter drug transport and efficacy. frontiersin.org The immunogenic potential of PEG is influenced by factors such as its molecular weight, architecture, and end-functional group. frontiersin.org

Accelerated Clearance Phenomena of PEGylated Constructs

A major consequence of the immune response to PEG is the accelerated blood clearance (ABC) phenomenon. mdpi.comnih.govfrontiersin.orgmdpi.comaai.orgacs.orgnih.govresearchgate.netjst.go.jp The ABC phenomenon is characterized by the rapid clearance of a subsequent dose of a PEGylated therapeutic from the bloodstream following a prior exposure. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.netjst.go.jp This effect is primarily mediated by induced anti-PEG IgM antibodies, which bind to the PEGylated construct and facilitate its uptake by the mononuclear phagocyte system in organs like the liver and spleen. nih.govmdpi.comaai.orgacs.orgresearchgate.net The ABC phenomenon can significantly reduce the circulation time and therapeutic efficacy of PEGylated drugs, limiting the benefits of PEGylation, especially in treatment regimens requiring multiple doses. mdpi.comnih.govmdpi.comnih.gov

Optimization of Conjugation Efficiency and Purity

Achieving high conjugation efficiency and product purity remains a critical challenge in bioconjugation. Traditional bioconjugation methods often target abundant functional groups on biomolecules, such as lysine (B10760008) residues or cysteine residues, which can lead to heterogeneous mixtures with varying degrees of modification and conjugation sites. nih.govacs.orgresearchgate.netoup.comscielo.brbionordika.nopapyrusbio.com This heterogeneity can result in variable biological activity, altered pharmacokinetic profiles, and increased manufacturing complexity. nih.govacs.orgoup.comscielo.brbionordika.nopapyrusbio.com Optimizing reaction conditions, including temperature, time, pH, and molar ratios of reactants, is crucial to maximize conjugation yield and minimize side reactions and degradation products. scielo.brresearchgate.netnih.gov Purification of the resulting bioconjugate to remove unconjugated molecules and impurities is essential to ensure the safety and efficacy of the final product. researchgate.netbiosynth.comoxfordglobal.com The development of robust analytical techniques is also vital for assessing the quality attributes of the bioconjugate, such as drug loading, purity, and stability. oxfordglobal.comj-morphology.com

Advancements in Site-Specific and Controlled Bioconjugation Methodologies

To overcome the limitations of traditional, random conjugation methods, significant advancements have been made in developing site-specific and controlled bioconjugation techniques. These methods aim to attach the modifying agent, such as a PEG linker, at a defined location on the biomolecule, resulting in a more homogeneous product with predictable properties. nih.govacs.orgresearchgate.netoup.combionordika.nopapyrusbio.commdpi.comresearchgate.net

Site-specific strategies include the incorporation of unnatural amino acids with unique reactive handles into proteins, enzymatic conjugation using highly selective enzymes, and the use of engineered protein tags that react specifically with a complementary functional group on the linker. nih.govacs.orgresearchgate.netpapyrusbio.commdpi.comresearchgate.net For instance, click chemistry, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), provides highly efficient and bioorthogonal reactions for site-specific labeling. bionordika.noresearchgate.netaxispharm.com Mal-PEG3-Propargyl, with its maleimide (B117702) and propargyl functional groups, is a heterobifunctional linker that facilitates site-specific conjugation through thiol-maleimide chemistry and click chemistry, allowing for controlled attachment to biomolecules containing cysteine residues or azide-modified sites, respectively. axispharm.comaxispharm.comprecisepeg.comprecisepeg.com These controlled approaches lead to more homogeneous conjugates with improved activity, stability, and pharmacokinetic profiles compared to those generated by non-selective methods. oup.compapyrusbio.commdpi.comresearchgate.net

Development of Next-Generation Linker Technologies

The design and synthesis of advanced linker technologies are crucial for improving the performance of bioconjugates. Next-generation linkers aim to enhance stability in circulation, facilitate targeted delivery, and enable controlled release of the conjugated molecule at the desired site. pharmaceutical-journal.compapyrusbio.comadcreview.comdrugtargetreview.com

Linker design considerations include the length and composition of the PEG chain, the nature of the reactive groups, and the inclusion of cleavable or non-cleavable functionalities. papyrusbio.comdrugtargetreview.com While earlier generations of linkers, such as maleimide linkers targeting cysteine residues, sometimes suffered from limited stability in circulation, leading to premature payload release, advancements have led to the development of more stable linkages. pharmaceutical-journal.comdrugtargetreview.com Hydrophilic linkers, often incorporating PEG chains, can improve the solubility of the conjugate and reduce non-specific interactions. drugtargetreview.com Bifunctional and heterobifunctional linkers, like this compound, which contain two different reactive groups, enable the conjugation of two distinct molecules or the formation of specific linkages between a biomolecule and a payload. papyrusbio.com The PEG3 unit in this compound provides a short, hydrophilic spacer that can influence the conjugate's solubility and interaction with the biological environment. axispharm.com Future research focuses on designing linkers that offer improved in vivo stability, better control over drug release kinetics, and enhanced targeting capabilities. papyrusbio.comgbibio.com

Integration of Artificial Intelligence and Machine Learning in Linker Design

The increasing complexity of bioconjugate design, particularly for multi-component systems like antibody-drug conjugates (ADCs) and PROTACs, is driving the integration of artificial intelligence (AI) and machine learning (ML) into the linker design process. gbibio.compatsnap.comnih.govrsc.orgfrontiersin.orgrsc.org

AI and ML algorithms can analyze vast datasets of molecular structures, properties, and biological activity to identify optimal linker characteristics for specific applications. patsnap.comnih.govfrontiersin.org These computational methods can simulate and predict the behavior of different linkers in silico, accelerating the identification of promising candidates and reducing the need for extensive experimental screening. patsnap.comrsc.org AI can aid in optimizing linker properties such as stability, solubility, and the ability to facilitate targeted delivery and controlled release. patsnap.comnih.govrsc.org Machine learning models can be trained to predict linker stability under various physiological conditions and simulate interactions between the linker, the biomolecule, and the payload. patsnap.com Furthermore, generative AI models are being explored to design entirely new linker structures with desired properties. nih.govrsc.org The application of AI/ML in linker design holds significant potential to enhance the efficiency and success rate of developing next-generation bioconjugates. patsnap.comfrontiersin.orgrsc.org

Expanding the Scope of Bio-Orthogonal Applications in Complex Systems

Expanding the scope of bio-orthogonal applications in complex biological systems using linkers like this compound presents several challenges and limitations. Complex systems, such as living cells or organisms, contain a myriad of endogenous molecules (e.g., thiols, amines, reductants, oxidants) and intricate biochemical pathways that can interfere with bio-orthogonal reactions, leading to off-target modifications or reduced reaction efficiency nih.govnih.govacs.orgcas.org.

One significant challenge relates to the maleimide functionality. While highly reactive towards thiols, maleimides can also undergo off-target reactions with other nucleophiles, particularly amines, at physiological pH (around 7.4), although selectivity for thiols is favored at slightly acidic pH (e.g., pH 6.0) nih.govmpg.denih.gov. Furthermore, the thiosuccinimide linkage formed by maleimide-thiol conjugation can be susceptible to retro-Michael elimination or thiol exchange reactions in the presence of excess biological thiols like glutathione (B108866) (GSH), potentially leading to the premature release of conjugated molecules nih.govulisboa.pt. Efforts to stabilize maleimide conjugates, such as through ring opening or transcyclization, are areas of ongoing research nih.govresearchgate.net.

The alkyne functionality in this compound is typically employed in azide-alkyne cycloaddition reactions. While CuAAC is highly efficient, the requirement for copper catalyst is a major limitation for applications in living systems due to copper's inherent toxicity nih.govaurigeneservices.comacs.org. SPAAC, or copper-free click chemistry, utilizes strained alkynes (like cyclooctynes) to react with azides without a catalyst, making it more biocompatible nih.govaurigeneservices.comrsc.org. However, strained alkynes can be challenging to synthesize and may still exhibit some off-target reactivity or slower kinetics compared to CuAAC aurigeneservices.comrsc.orgresearchgate.net. The propargyl group in this compound is a terminal alkyne and would typically require copper catalysis for efficient reaction with azides, thus limiting its direct use in applications requiring high biocompatibility unless a copper-free click partner is employed or the reaction is performed ex vivo or in conditions where copper toxicity is not a concern broadpharm.com.

The delivery of bio-orthogonal reagents, including linkers like this compound, into specific tissues, cells, or even intracellular compartments within complex organisms remains a hurdle nih.govacs.orgresearchgate.net. Competing biological reactions, limited reagent accessibility to target sites, and potential cytotoxicity of the reagents or their byproducts are critical considerations nih.govnih.govacs.orgresearchgate.net.

Future research trajectories aim to address these challenges by focusing on several key areas:

Development of Faster and More Selective Bio-Orthogonal Reactions: There is a continuous need for new reaction pairs that exhibit rapid kinetics and exquisite selectivity under physiological conditions, minimizing off-target interactions in complex biological milieus nih.govacs.orgeurjchem.comresearchgate.net.

Improved Reagent Design: Designing linkers and bio-orthogonal handles with enhanced stability, reduced susceptibility to enzymatic degradation or hydrolysis, and improved pharmacokinetic properties is crucial for in vivo applications nih.govacs.org. This includes developing strategies to stabilize maleimide linkages or designing less reactive, yet still efficient, alkyne partners for copper-free click chemistry.

Targeted Delivery Strategies: Research is ongoing to develop advanced delivery systems, such as nanoparticles or targeted carriers, that can efficiently transport bio-orthogonal reagents to the desired site of action, increasing local concentration and reducing systemic exposure and off-target effects researchgate.netpcbiochemres.comnih.gov.

Spatiotemporal Control: Developing methods for spatiotemporal control over bio-orthogonal reactions, perhaps through photoactivation or enzyme-catalyzed uncaging, could allow for precise control over where and when conjugation occurs within a complex system acs.orgacs.org.

Orthogonal Chemistries for Multiplexing: Expanding the repertoire of mutually orthogonal reactions is essential for simultaneously labeling or modifying multiple biomolecules within the same system, enabling the study of complex biological networks acs.orgeurjchem.com.

Detailed research findings in this area often involve evaluating reaction kinetics and selectivity in various biological media (e.g., serum, cell lysate), developing novel reaction methodologies, and demonstrating successful labeling or conjugation in cell culture or in vivo models. For instance, studies might compare the stability of maleimide conjugates under different conditions or assess the efficiency of alkyne-azide reactions in the presence of competing nucleophiles. While specific quantitative data for this compound in complex systems might be scattered across various studies utilizing similar linkers, the general principles and challenges observed for maleimide- and alkyne-based bio-orthogonal chemistry in complex environments are highly relevant.

Below is a conceptual table illustrating types of challenges encountered when using such linkers in complex systems, based on the search results:

| Challenge Type | Description | Relevance to this compound (or similar) |

| Off-Target Reactivity | Reaction of functional groups with endogenous biomolecules (thiols, amines, etc.). | Maleimide can react with amines at physiological pH; Alkyne (if CuAAC) requires toxic catalyst; SPAAC alkynes can have off-target reactions. nih.govmpg.denih.govrsc.orgresearchgate.net |

| Reaction Kinetics | Reaction rate may be too slow in dilute biological environments or competing with faster biological processes. | CuAAC is fast but toxic; SPAAC can be slower depending on the strained alkyne used. aurigeneservices.comacs.orgacs.org |

| Linkage Stability | Formed covalent bond may be unstable under physiological conditions (e.g., hydrolysis, exchange reactions). | Maleimide-thiol adduct susceptible to retro-Michael or thiol exchange. nih.govulisboa.pt |

| Delivery and Access | Difficulty in delivering reagents to the specific target site within a complex system. | Relevant for any exogenous reagent; requires effective targeting strategies. nih.govacs.orgresearchgate.net |

| Toxicity | Reagents or catalysts may be toxic to cells or organisms. | Copper catalyst for CuAAC is toxic; Biocompatibility of the linker itself needs evaluation. nih.govaurigeneservices.comacs.org |

| Immunogenicity | Introduction of foreign molecules may elicit an immune response. | PEGylation generally reduces immunogenicity, but the entire conjugate needs assessment. |

Future research will continue to focus on overcoming these limitations through innovative chemical design, optimization of reaction conditions, and development of sophisticated delivery and targeting strategies to fully harness the potential of bio-orthogonal chemistry with linkers like this compound for applications in increasingly complex biological settings nih.govacs.orgcas.orgeurjchem.comeurjchem.com.

Q & A

Q. How can researchers enhance reproducibility when publishing this compound-based methodologies?

- Methodological Answer: Provide detailed supplemental materials, including raw NMR/MS spectra, step-by-step synthesis protocols, and instrument calibration logs. Use standardized nomenclature (e.g., IUPAC guidelines) and reference commercial compound identifiers (e.g., CAS numbers). Publish negative results to reduce publication bias .

Featured Recommendations

| Most viewed | ||